An In-depth Technical Guide to (R)-1-benzyl-5-methyl-1,4-diazepane
An In-depth Technical Guide to (R)-1-benzyl-5-methyl-1,4-diazepane
This technical guide provides a comprehensive overview of the chemical and biological properties of (R)-1-benzyl-5-methyl-1,4-diazepane, tailored for researchers, scientists, and professionals in drug development.
Chemical Properties and Identification
(R)-1-benzyl-5-methyl-1,4-diazepane is a chiral cyclic diamine that serves as a valuable building block in synthetic organic chemistry, notably as a key intermediate in the synthesis of the dual orexin receptor antagonist, Suvorexant.[1][2] Its structure features a seven-membered diazepane ring with a benzyl group at the 1-position and a methyl group at the 5-position, conferring stereochemistry to the molecule.
Table 1: Chemical Identifiers and Properties
| Property | Value | Reference |
| IUPAC Name | (5R)-1-benzyl-5-methyl-1,4-diazepane | [3] |
| Synonyms | (R)-1-Benzyl-5-methyl-1,4-diazepane, (5R)-1-Benzyl-5-methyl-1,4-diazepane | [2] |
| CAS Registry Number | 1620097-06-4 | [3] |
| Molecular Formula | C₁₃H₂₀N₂ | [2] |
| Molecular Weight | 204.32 g/mol | [2] |
| Physical Form | Light yellow to yellow liquid | [3] |
| Storage Temperature | Room Temperature | [3] |
Synthesis and Purification
A practical synthetic route to (R)-1-benzyl-5-methyl-1,4-diazepane has been developed, primarily for its use as an intermediate. The synthesis generally involves the formation of the diazepane ring followed by the introduction of the benzyl and methyl groups.
Experimental Protocol: Synthesis of (R)-1-benzyl-5-methyl-1,4-diazepane[1]
A detailed synthesis is described as part of the total synthesis of Suvorexant. A key step involves the reduction of the corresponding diazepanedione precursor.
Step 1: Synthesis of (R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione This intermediate is prepared from (R)-methyl 2-(N-benzyl-3-((tert-butoxycarbonyl)amino)butanamido)acetate through deprotection and subsequent intramolecular cyclization.
Step 2: Reduction to (R)-1-benzyl-5-methyl-1,4-diazepane A solution of (R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione (1.40 g, 6.0 mmol) in 60 mL of tetrahydrofuran (THF) at 0 °C is treated with lithium aluminum hydride (LiAlH₄) (1.36 g, 36.0 mmol) in batches. The reaction mixture is then slowly warmed to room temperature and stirred for an additional 4 hours.
Work-up and Purification: The reaction is carefully quenched, and the product is extracted. Purification is typically achieved through column chromatography to yield the desired (R)-1-benzyl-5-methyl-1,4-diazepane.
Below is a generalized workflow for the synthesis and purification.
Analytical Characterization
The identity and purity of (R)-1-benzyl-5-methyl-1,4-diazepane are typically confirmed using standard analytical techniques.
Table 2: Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the benzyl protons, the diazepane ring protons, and the methyl group protons. |
| ¹³C NMR | Resonances for the aromatic carbons of the benzyl group and the aliphatic carbons of the diazepane ring and methyl group. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage of the benzyl group and fragmentation of the diazepane ring. |
| Chiral HPLC | A single major peak confirming the enantiomeric purity of the (R)-enantiomer. |
Biological Activity and Signaling Pathways
(R)-1-benzyl-5-methyl-1,4-diazepane and its derivatives have been investigated for their biological activities, with a focus on their interactions with central nervous system (CNS) receptors.
Interaction with GABA-A Receptors
Derivatives of 1,4-diazepane are known to modulate the activity of GABA-A receptors, which are the primary inhibitory neurotransmitter receptors in the CNS. Binding to these receptors enhances the effect of GABA, leading to an influx of chloride ions and hyperpolarization of the neuron, which results in a calming or anxiolytic effect.
Interaction with Sigma-1 (σ₁) Receptors
Computational studies have suggested that 1,4-diazepane derivatives may also interact with sigma-1 (σ₁) receptors. These receptors are intracellular chaperones located at the endoplasmic reticulum-mitochondrion interface and are involved in regulating calcium signaling, ion channel function, and cellular stress responses.
Safety and Handling
(R)-1-benzyl-5-methyl-1,4-diazepane is intended for research use only. Appropriate safety precautions should be taken when handling this compound.
Table 3: Safety Information
| Hazard Statement | Precautionary Statement |
| H302: Harmful if swallowed. | P264: Wash hands thoroughly after handling. |
| H319: Causes serious eye irritation. | P270: Do not eat, drink or smoke when using this product. |
| P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P330: Rinse mouth. | |
| P337+P313: If eye irritation persists: Get medical advice/attention. | |
| P501: Dispose of contents/container to an approved waste disposal plant. |
Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood.
Conclusion
(R)-1-benzyl-5-methyl-1,4-diazepane is a chiral intermediate with significant applications in medicinal chemistry. Its synthesis is well-established, and its biological activity profile suggests potential for the development of novel therapeutics targeting the central nervous system. Further research into its specific interactions with GABA-A and sigma-1 receptors will be crucial in elucidating its full pharmacological potential. This guide provides a foundational understanding of its chemical properties, synthesis, and biological context to aid in future research and development endeavors.
